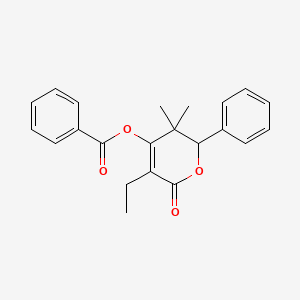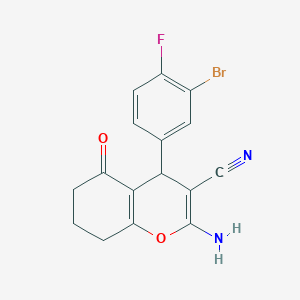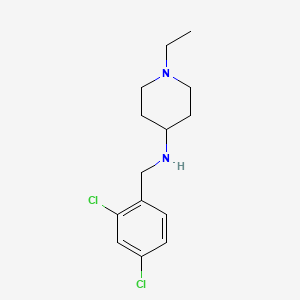
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine, also known as TBCA, is a chemical compound that has gained interest in scientific research due to its potential use as a therapeutic agent for various diseases. TBCA belongs to the class of pyrimidine analogs and has been found to exhibit promising results in preclinical studies.
Mécanisme D'action
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine exerts its pharmacological effects by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the pyrimidine biosynthesis pathway. By inhibiting DHODH, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and growth, making N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine a potential anticancer agent. In addition, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to have several biochemical and physiological effects. In cancer cells, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine inhibits the activity of DHODH, leading to the depletion of pyrimidine nucleotides and inhibition of cell proliferation. In addition, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to induce apoptosis in cancer cells by activating the caspase cascade. In animal models of heart failure, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to improve cardiac function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has also been found to exhibit low toxicity, making it a safe compound to use in animal studies. However, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. In addition, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to have low bioavailability, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine. One potential area of research is the development of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine in combination with other anticancer agents, with the aim of improving its effectiveness in cancer treatment. Furthermore, the use of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine in the treatment of other diseases, such as autoimmune disorders, is an area of research that warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine involves the reaction of 2,4,6-trichloropyrimidine with tert-butylamine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine as a white crystalline solid.
Applications De Recherche Scientifique
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to inhibit the growth and proliferation of cancer cells by targeting the pyrimidine biosynthesis pathway. N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
N-tert-butyl-2,5,6-trichloropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3N3/c1-8(2,3)14-6-4(9)5(10)12-7(11)13-6/h1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKMIPPLVGXMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C(=NC(=N1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5135602.png)


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5135624.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5135638.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5135658.png)
![N-[2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5135659.png)

amine oxalate](/img/structure/B5135667.png)